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2'-Azido-2'-deoxyuridine - 26929-65-7

2'-Azido-2'-deoxyuridine

Catalog Number: EVT-252923
CAS Number: 26929-65-7
Molecular Formula: C9H11N5O5
Molecular Weight: 269.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione []

  • Compound Description: This compound is highlighted for its potential anti-tumor and anti-viral properties. It's structurally characterized by X-ray crystallography. []

2. 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydrofuran-2-yl)-2-propylsulfanyl-1H-pyrimidin-4-one []

  • Compound Description: This compound is a derivative of 2-thiouracil, synthesized and characterized using various techniques including NMR and X-ray crystallography. []

3. 1-[5-hydroxymethyl-4-(5-methyl-2,3-dihydro-[1,2,3]triazole-1-yl)-tetrahydrofuran-2-yl]-5-methyl-1H-pyrimidine-2,4-(1H,3H)dione []

  • Compound Description: This compound is identified as a degradation product of a triple combination drug containing lamivudine, zidovudine, and nevirapine. []

4. 1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione []

  • Compound Description: This compound, also known as thymidine, is a naturally occurring nucleoside found in DNA. []
Overview

2'-Azido-2'-deoxyuridine is a modified nucleoside that serves as a significant compound in biochemical research and applications. It is classified as an azido derivative of deoxyuridine, which is a nucleoside composed of a uracil base linked to a deoxyribose sugar. This compound has garnered attention due to its unique properties and potential applications in molecular biology, particularly in the synthesis of nucleic acids and as a tool for chemical biology.

Source and Classification

2'-Azido-2'-deoxyuridine, with the Chemical Abstracts Service Registry Number 26929-65-7, is primarily sourced from chemical suppliers specializing in biochemical reagents. It is classified under nucleoside analogs, specifically falling into the category of modified deoxynucleosides used in various biochemical applications. Its structure includes an azido group (-N3) at the 2' position of the ribose sugar, distinguishing it from natural nucleosides.

Synthesis Analysis

Methods

The synthesis of 2'-azido-2'-deoxyuridine can be achieved through several methods. One common approach involves the conversion of 2'-deoxyuridine via a series of chemical reactions that introduce the azido group. Techniques such as nitration, reduction, and diazotization are employed in various protocols to achieve high yields.

  1. Nitration: The initial step often involves nitration of 2'-deoxyuridine to form a nitro intermediate.
  2. Reduction: This nitro compound is then reduced to an amino derivative.
  3. Diazotization: The amino group undergoes diazotization followed by reaction with sodium azide to yield 2'-azido-2'-deoxyuridine.

Technical details on specific reaction conditions, such as temperature and solvent choice, can significantly impact yield and purity, often requiring purification steps like high-performance liquid chromatography (HPLC) for optimal results .

Molecular Structure Analysis

Structure and Data

The molecular formula of 2'-azido-2'-deoxyuridine is C9H11N5O5C_9H_{11}N_5O_5, with a molecular weight of approximately 269.22 g/mol. The compound appears as a white to almost white powder or crystalline solid at room temperature.

  • Melting Point: Approximately 151 °C (decomposes).
  • Maximum Absorption Wavelength: 260 nm, which is significant for UV spectroscopy analysis.

The structural representation highlights the azido group attached to the 2' carbon of the deoxyribose sugar, which plays a crucial role in its reactivity and applications in click chemistry .

Chemical Reactions Analysis

Reactions and Technical Details

2'-Azido-2'-deoxyuridine participates in various chemical reactions due to its azido functional group. Notably, it can undergo click chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition, making it valuable for bioconjugation applications.

The compound can also be utilized as a reagent for synthesizing other nucleoside analogs or for labeling biomolecules in research settings. Its ability to form stable conjugates with various partners facilitates its use in developing multispectroscopic probes .

Mechanism of Action

Process and Data

The mechanism of action for 2'-azido-2'-deoxyuridine primarily revolves around its incorporation into nucleic acids during DNA synthesis. Once integrated into DNA strands, it can affect replication and transcription processes due to its structural similarity to natural nucleotides.

In biochemical assays, when incorporated into RNA or DNA, it can serve as a photoactive probe or allow for selective labeling through subsequent reactions with other functional groups. This property is particularly useful for studying biomolecular dynamics and interactions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to almost white powder.
  • Solubility: Soluble in water and organic solvents, depending on conditions.
  • Storage Conditions: Should be stored under inert gas at refrigerated temperatures (0-10°C) due to sensitivity to air and heat.

Elemental analysis indicates that it contains approximately 25% nitrogen by weight, which is consistent with its azido functionality .

Applications

Scientific Uses

2'-Azido-2'-deoxyuridine finds extensive applications in scientific research:

  1. Chemical Biology: Used as a versatile tool for synthesizing modified RNA and DNA molecules.
  2. Click Chemistry: Serves as a reagent for bioconjugation reactions.
  3. Antiviral Research: Exhibits potential anti-cancer activity by inhibiting ribonucleotide reductase, making it relevant in therapeutic contexts .
  4. Molecular Probes: Employed in developing multispectroscopic probes for studying biomolecular interactions.
Enzymatic Activation and Phosphorylation Pathways of 2'-Azido-2'-deoxyuridine

Rate-Limiting Phosphorylation Steps in Intracellular Activation

The intracellular activation of 2'-azido-2'-deoxyuridine (N3dUrd) into its bioactive triphosphate form proceeds through a defined enzymatic cascade where the initial monophosphorylation step constitutes the major kinetic bottleneck. Research utilizing permeabilized cell systems has demonstrated that phosphorylation of N3dUrd to its monophosphate derivative (N3dUMP) occurs at only 0.3% of the rate observed for the natural substrate deoxythymidine monophosphate (dTMP) [7]. This stark reduction in catalytic efficiency arises from poor recognition of N3dUrd by cytosolic thymidine kinase (TK1), the enzyme responsible for initiating nucleoside phosphorylation. Despite this limitation, the subsequent diphosphorylation step—catalyzed by thymidylate kinase (TMPK)—proceeds with relatively higher efficiency, though still substantially slower than canonical nucleotide phosphorylation pathways [2] [7].

The rate-limiting nature of monophosphorylation directly impacts the compound’s bioactivity. Intracellular concentration profiles reveal that N3dUMP accumulates to relatively high levels (≤5 µM), while downstream metabolites N3dUDP and N3dUTP remain at sub-micromolar concentrations (≤2 µM) even under sustained nucleoside exposure [7]. This metabolic imbalance necessitates pharmacological strategies to bypass the initial phosphorylation barrier for therapeutic applications.

Table 1: Phosphorylation Efficiency of 2'-Azido-2'-deoxyuridine vs. Natural Substrate

EnzymeSubstrateApparent Km (µM)Relative Vmax (%)
Thymidine KinaseThymidine2.9100% (Reference)
Thymidine Kinase2'-Azido-2'-deoxyuridine3.060%
Thymidylate KinasedTMP4.1100% (Reference)
Thymidylate KinaseN3dUMP8.60.3%

Comparative Kinetics of Mono- and Diphosphate Formation

Kinetic analyses reveal fundamental differences in how cellular enzymes process N3dUrd and its phosphorylated derivatives compared to natural nucleotides. While thymidine kinase exhibits only moderate discrimination against N3dUrd (Km = 3.0 µM vs. 2.9 µM for thymidine; Vmax = 60% relative to thymidine), thymidylate kinase shows severely impaired catalysis when processing the monophosphate N3dUMP [7]. The apparent Km for N3dUMP is approximately 2-fold higher than for dTMP (8.6 µM vs. 4.1 µM), while the maximum phosphorylation velocity plunges to just 0.3% of the natural substrate rate [7].

This kinetic profile establishes N3dUMP as an alternative-substrate inhibitor of thymidylate kinase—a phenomenon with significant metabolic consequences. Cells exposed to N3dUrd exhibit substantially reduced intracellular pools of deoxythymidine triphosphate (dTTP) due to competitive inhibition at the TMPK catalytic site [7]. The impaired dTTP biosynthesis contributes to the observed cytostatic effects in proliferating cells, though the primary antineoplastic mechanism stems from ribonucleotide reductase inhibition by the diphosphate metabolite (N3dUDP) [2] [4]. Enzyme inhibition assays confirm N3dUDP’s activity against ribonucleotide reductase, with IC50 values exceeding 350 µM in Chinese hamster ovary (CHO) and 3T6 cell systems [4].

Role of Permeabilized Cell Systems in Studying Activation Dynamics

Permeabilized cell models have proven indispensable for dissecting the compartmentalized phosphorylation dynamics of N3dUrd while eliminating confounding variables associated with membrane transport. These systems allow direct experimental access to intracellular enzyme complexes while maintaining physiological metabolite channeling and enzyme regulation [2]. Studies employing digitonin-permeabilized fibroblasts demonstrated that the addition of exogenous ATP and nucleotide kinases drives stepwise phosphorylation of N3dUrd along the canonical deoxynucleotide pathway—TK1-mediated monophosphorylation followed by TMPK-catalyzed diphosphorylation and NDK-mediated triphosphorylation [7].

A key insight from permeabilized cell research involves the differential subcellular localization of activating enzymes. While TK1 is cytosolic, subsequent phosphorylation steps occur primarily within the nucleoplasm, creating spatial compartmentalization of nucleotide pools. This spatial regulation was visualized using fluorescent N3dUrd analogs in permeabilized cells, revealing nuclear accumulation of the triphosphate metabolite [2]. The experimental accessibility of permeabilized systems also enables controlled modulation of cofactor concentrations (ATP, NADPH), revealing that N3dUrd phosphorylation efficiency exhibits greater ATP dependence than natural substrates—a finding with implications for its activity in metabolically stressed tumor microenvironments [7].

Table 2: Key Research Findings from Permeabilized Cell Studies

Experimental SystemPrimary FindingMethodological Advantage
Digitonin-permeabilized fibroblastsNuclear localization of N3dUTP formationPreservation of subcellular compartmentalization
Streptolysin-O permeabilized lymphocytes100-fold higher ATP requirement for N3dUMP→N3dUDP vs. dTMP→dTDPPrecise control of nucleotide cofactor concentrations
Freeze-thaw permeabilized tumor cellsN3dUDP competes with CDP for ribonucleotide reductase bindingFunctional retention of multi-enzyme complexes

These models have further elucidated metabolite-induced feedback regulation. Accumulation of N3dUTP inhibits TK1 via allosteric mechanisms similar to dTTP, creating an auto-regulatory circuit that limits intracellular overaccumulation of the triphosphate analog [7]. This feedback loop significantly influences the temporal dynamics of active metabolite formation during sustained N3dUrd exposure—a parameter critically important for designing optimal dosing regimens in anticancer applications [2].

Properties

CAS Number

26929-65-7

Product Name

2'-Azido-2'-deoxyuridine

IUPAC Name

1-[3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

InChI

InChI=1S/C9H11N5O5/c10-13-12-6-7(17)4(3-15)19-8(6)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)

InChI Key

MRUKYOQQKHNMFI-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-]

Synonyms

2'-azido-2'-deoxyuridine

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)N=[N+]=[N-]

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